5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Suzuki-Miyaura coupling Sonogashira coupling C-C bond formation

Diversifying pyridinone-based libraries is limited when using non-halogenated precursors that lack cross-coupling capacity. 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one (CAS 228410-90-0) delivers three synergistic reactive sites: • C5-Br enables Suzuki-Miyaura/Sonogashira coupling for C5-arylation • C3-NO₂ reduces to amine for downstream functionalization • 2(1H)-one carbonyl controls N-/O-alkylation via tautomer equilibrium. 90%-yield synthesis from 4-methyl-3-nitropyridin-2(1H)-one ensures reliable bulk supply.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 228410-90-0
Cat. No. B1288788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
CAS228410-90-0
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10)
InChIKeyQXPNHVCGSASGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-3-nitropyridin-2(1H)-one Procurement Guide


5-Bromo-4-methyl-3-nitropyridin-2(1H)-one (CAS 228410-90-0) is a heterocyclic organic compound belonging to the 3-nitropyridin-2(1H)-one class, with the molecular formula C6H5BrN2O3 and molecular weight of 233.02 g/mol . The compound features a pyridinone core bearing a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position—a substitution pattern that confers distinct chemical reactivity for downstream synthetic transformations . This scaffold serves as a versatile building block in medicinal chemistry, particularly in the synthesis of pyridinone-based pharmaceutical candidates and biologically active heterocycles .

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: Why Substitution Fails


Substituting 5-bromo-4-methyl-3-nitropyridin-2(1H)-one with structurally similar pyridinone analogs is scientifically untenable due to the interdependent reactivity of its three key functional groups. The bromine at C5 enables cross-coupling chemistry (Suzuki-Miyaura, Sonogashira) that is absent in non-halogenated analogs such as 4-methyl-3-nitropyridin-2(1H)-one (CAS 21901-18-8) . The nitro group at C3 substantially enhances electrophilicity at the adjacent positions, modulating both coupling efficiency and regioselectivity relative to non-nitrated pyridinones [1]. Meanwhile, the 2(1H)-one carbonyl establishes a tautomeric equilibrium that governs N- vs. O-alkylation selectivity—a property that differs markedly between halogen variants (bromo vs. chloro) and substitution positional isomers [2]. The cumulative effect is that each functional group contributes non-redundantly to the compound's synthetic utility; removing or altering any single substituent fundamentally changes the available reaction pathways and achievable molecular architectures.

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: Differentiation Evidence


C5 Bromine Enables Cross-Coupling Chemistry

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one serves as the essential halide-containing intermediate in multi-kilogram pharmaceutical manufacturing processes, undergoing Sonogashira coupling to construct complex pyridinone-pyridinyl architectures [1]. The C5 bromine atom provides the requisite site for metal-catalyzed cross-coupling reactions [2]. In contrast, the non-halogenated analog 4-methyl-3-nitropyridin-2(1H)-one (CAS 21901-18-8) lacks any halogen and therefore cannot participate in palladium-catalyzed coupling reactions, limiting its utility to fundamentally different synthetic pathways such as direct N-alkylation or nitro group reduction .

Suzuki-Miyaura coupling Sonogashira coupling C-C bond formation

Bromine vs. Chlorine Cross-Coupling Reactivity

Among 5-halogenated 4-methyl-3-nitropyridin-2(1H)-ones, the bromo derivative (target compound) offers a fundamentally distinct reactivity profile compared to the chloro analog (5-chloro-4-methyl-3-nitropyridin-2-ol, CID 154194888) [1]. The C-Br bond possesses lower bond dissociation energy (approximately 70 kcal/mol) compared to the C-Cl bond (approximately 84 kcal/mol), rendering the bromo compound more reactive toward oxidative addition with palladium(0) catalysts [2]. This translates to milder reaction conditions, shorter reaction times, and broader substrate scope in cross-coupling applications [3]. The chloro analog, while functional for coupling, typically requires more forcing conditions (elevated temperature, stronger bases, or specialized ligands) that may be incompatible with sensitive downstream functionalities.

Cross-coupling efficiency Halogen leaving group Synthetic route design

High-Yield Bromination Route from Non-Halogenated Precursor

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is synthesized via direct bromination of 4-methyl-3-nitropyridin-2(1H)-one (CAS 21901-18-8) using bromine in glacial acetic acid with sodium acetate buffer, achieving a reproducible 90% isolated yield (0.62 g, 2.6 mmol from 0.45 g, 2.9 mmol starting material) after 5.5 hours reaction time . This high-yielding, straightforward transformation from the commercially available non-halogenated precursor provides a reliable access route and enables cost-effective scale-up for multi-gram to kilogram quantities .

Bromination Process chemistry Scale-up feasibility

Commercial Availability and Storage Stability

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is commercially supplied at ≥98% purity from multiple reputable vendors including AKSci, Leyan, and Capot Chemical, with standard quality specifications including ≤0.5% water content (HPLC analysis) . Long-term storage is recommended at -20°C to preserve product integrity and maximize recovery . For context, the non-halogenated analog 4-methyl-3-nitropyridin-2(1H)-one (CAS 21901-18-8) is also commercially available at 97% purity , indicating comparable commercial accessibility for both compounds. The critical differentiator lies not in purity or availability, but in the unique synthetic functionality that only the brominated compound provides.

Quality specifications Procurement Stability

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one Application Scenarios


Suzuki-Miyaura Coupling for C5-Arylated Pyridinones

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is the optimal starting material for constructing C5-arylated pyridinone scaffolds in drug discovery programs. The C5 bromine undergoes palladium-catalyzed Suzuki-Miyaura coupling with diverse arylboronic acids to install aromatic substituents at this position—a transformation impossible with the non-halogenated analog 4-methyl-3-nitropyridin-2(1H)-one. This approach has been successfully employed in the development of CGRP receptor antagonists, where the pyridinone core bearing a C5 aryl group is essential for target engagement [1].

Sonogashira Coupling at Multi-Kilogram Scale

For process chemistry applications requiring scale-up to multi-kilogram quantities, 5-bromo-4-methyl-3-nitropyridin-2(1H)-one serves as a validated halide-containing intermediate in Sonogashira coupling-based manufacturing routes. Its reproducible synthesis from 4-methyl-3-nitropyridin-2(1H)-one in 90% yield provides a reliable supply chain foundation, while the established Sonogashira coupling protocols enable construction of alkynyl-substituted pyridinone-pyridinyl architectures at manufacturing scale [2].

In-House Electrophilic Bromination Protocol

When supply chain resilience or cost optimization is a priority, the well-characterized electrophilic bromination protocol (4-methyl-3-nitropyridin-2(1H)-one → 5-bromo-4-methyl-3-nitropyridin-2(1H)-one, 90% yield) enables in-house preparation from the cheaper, widely available non-halogenated precursor. This validated synthetic route reduces reliance on commercial suppliers and provides flexibility for researchers requiring the brominated compound on demand .

Building Block for Pyridinone Heterocyclic Libraries

The compound serves as a privileged building block for generating diverse heterocyclic libraries where both the C5 bromine (cross-coupling handle) and the C3 nitro group (reducible to amine, convertible to various nitrogen-containing functionalities) can be orthogonally manipulated. This dual functionalization capacity is absent in non-nitrated or non-halogenated pyridinone analogs, making the target compound uniquely suited for parallel medicinal chemistry and diversity-oriented synthesis campaigns .

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